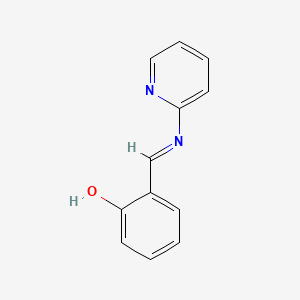

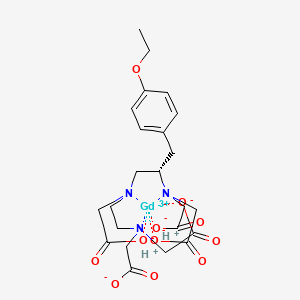

![molecular formula C₁₅H₁₆O₅ B1148276 (3AS,4R,5S,6AR)-5-(苯甲酰氧基)六氢-4-(羟甲基)-2H-环戊[B]呋喃-2-酮 CAS No. 53275-53-9](/img/structure/B1148276.png)

(3AS,4R,5S,6AR)-5-(苯甲酰氧基)六氢-4-(羟甲基)-2H-环戊[B]呋喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound's synthesis involves various chemical reactions, starting from precursors like 1-Oxo-spiro[4.4]nonan-6-ol through processes such as Grignard reactions and cyclization in dimethyl sulfoxide, achieving structures related to the Ginkgolides (Weinges et al., 1971). Enzymatic synthesis using biobased materials like 2,5-bis(hydroxymethyl)furan demonstrates the creation of polyesters with significant molecular weights, indicating a novel approach to polymer creation from biobased diols (Jiang et al., 2014).

Molecular Structure Analysis

Crystal structure determinations contribute to understanding the compound's molecular geometry, showcasing its chiral nature with two chiral centers and existing in a racemic mixture. This structure elucidates the vinylogous acid group's presence with an E configuration at the double bond, highlighting the compound's complex stereochemistry (Peifer et al., 2007).

Chemical Reactions and Properties

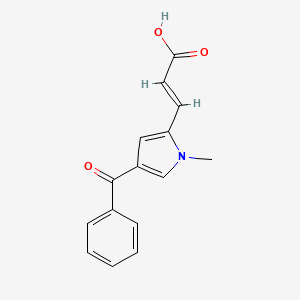

Various chemical reactions, such as Pd/C-catalyzed cyclization/isomerization, enable the formation of 2-aroyl-3-vinyl benzo[b]furans, demonstrating the compound's versatility in synthesizing furan derivatives under mild conditions (Hu et al., 2010). Electrophilic substitution reactions and hydrogenations further illustrate the compound's reactivity, allowing transformations into different derivatives, indicating a wide range of chemical behaviors (Horaguchi et al., 1980).

科学研究应用

有机合成中的手性构件

环戊[b]呋喃衍生物,如所讨论的化合物,主要用作有机合成中的手性构件。它们的合成和操作为在各种应用中使用的复杂分子结构(包括药物化学和材料科学)提供了一条途径。Gimazetdinov 等人 (2016) 研究了双环烯丙基硅烷的羟甲基化,导致形成 (3aS,4S,6aR)-4-(羟甲基)-3,3a,4,6a-四氢-1H-环戊[c]呋喃-1-酮,这是一种与所讨论的化合物密切相关的化合物。他们的工作强调了这些化合物的结构复杂性和在构建复杂的环戊烷中的合成效用 (Gimazetdinov 等人,2016).

对映选择性合成

这些化合物还在对映选择性合成中发挥着至关重要的作用,对映选择性合成对于创建具有特定所需性质的物质至关重要,特别是在制药行业。Zanoni 等人 (2006) 描述了一种新型的对映选择性合成羟基内酯 (3aR,4R,6aS)-4-(羟甲基)-3a,4-二氢-3H-环戊[b]呋喃-2(6aH)-酮的方法,展示了对立体中心绝对和相对构型的精确控制,这对合成分子的所需生物活性至关重要 (Zanoni 等人,2006).

生物基聚酯的合成

此外,环戊[b]呋喃的衍生物已被用于生物基材料的合成中。Jiang 等人 (2014) 描述了 2,5-双(羟甲基)呋喃与各种二酸乙酯的酶促聚合,产生了新型的生物基呋喃聚酯。这些材料由于其作为可持续和环保的传统石油基聚合物替代品的潜力而备受关注 (Jiang 等人,2014).

生物精炼中的催化还原

在生物精炼的背景下,呋喃化合物的催化还原(包括那些与环戊[b]呋喃衍生物相关的化合物)是一个关键过程。Nakagawa 等人 (2013) 研究了氢气对生物质衍生的呋喃化合物的催化还原,突出了这些反应在生产各种产品(包括糠醇、四氢糠醇和 2,5-双(羟甲基)呋喃)中的多功能性 (Nakagawa 等人,2013).

安全和危害

The safety and hazards associated with this compound are indicated by the GHS07 symbol, which signifies that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

[(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRRYUZUDKVCOO-RVMXOQNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

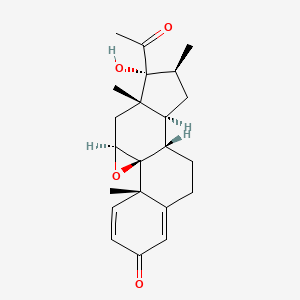

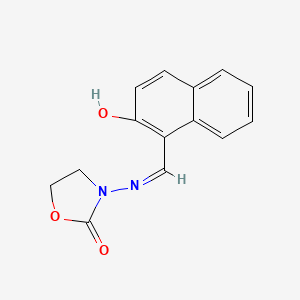

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)

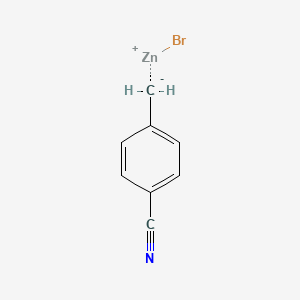

![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)